
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules. The molecule also contains a benzyl group, an acetamide group, and a thiocyanate group .
Molecular Structure Analysis
The molecular formula of this compound is C20H16ClN5OS, indicating that it contains 20 carbon atoms, 16 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom. The exact structure would depend on the specific arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact molecular structure. The pyrimidine ring, for example, might undergo reactions with electrophiles or nucleophiles. The benzyl group could potentially participate in reactions involving its aromatic ring or the carbon-chlorine bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. For example, the presence of polar groups like the acetamide and thiocyanate might influence its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds structurally related to 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. For instance, a series involving similar structures demonstrated good antimicrobial activity comparable to streptomycin and fusidic acid, highlighting their potential in addressing drug-resistant microbial strains (Hossan et al., 2012).
Antitumor and Anti-inflammatory Applications
Compounds with a similar chemical framework have been explored for their antitumor and anti-inflammatory activities. The structural uniqueness of these compounds, incorporating pyrimidine and acetamide moieties, lends them as potential scaffolds for developing novel therapeutic agents. For example, research has shown that some derivatives exhibit significant inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010). Additionally, their anti-inflammatory activity has been compared with Prednisolone®, suggesting their utility in designing new anti-inflammatory drugs (Amr et al., 2007).
Synthetic Pathways and Chemical Reactivity
The synthesis of compounds bearing the pyrimidine-thioacetamide structure involves complex synthetic pathways that enable the introduction of various substituents, enhancing their biological activities. These pathways include cyclization reactions and substitutions that are pivotal in the development of compounds with desired therapeutic properties. Studies detailing these synthetic methodologies contribute significantly to the field of medicinal chemistry, offering insights into the design of novel heterocyclic compounds with enhanced biological activities (Elian et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-7-3-1-6-15(16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-8-4-2-5-14(17)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRWXGULIBVIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2567027.png)
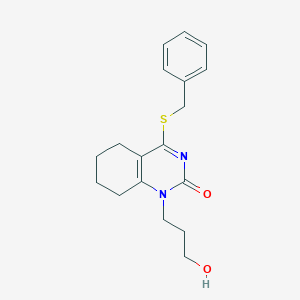
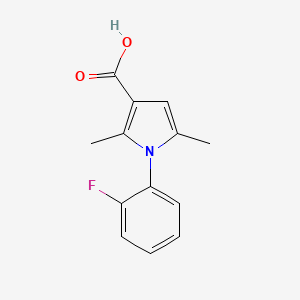
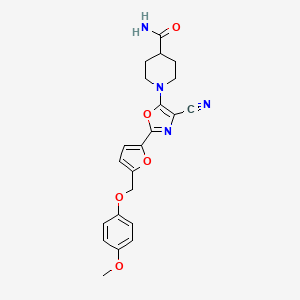
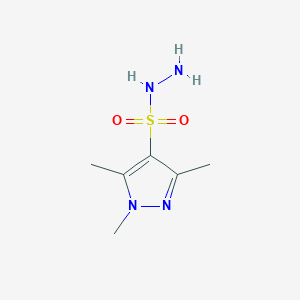
![3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2567035.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2567036.png)
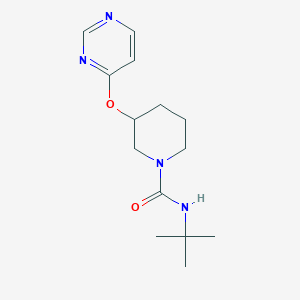
![(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2567039.png)
![1-(4-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2567040.png)
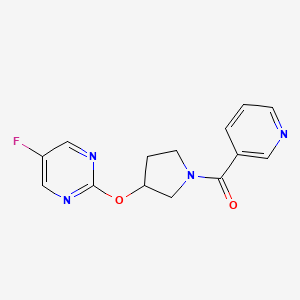
![3-(3-Methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2567042.png)

![3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2567047.png)
